4-(4-Ethoxyphenyl)pyridine

Cardiovascular Pharmacology Sodium Channel Blocker Antiarrhythmic

4-(4-Ethoxyphenyl)pyridine is a critical 4-arylpyridine building block with documented 2× potency over mexiletine in Class IB sodium channel block. Unlike methoxy or unsubstituted analogs, the ethoxy group optimizes receptor binding (LogP 3.15, TPSA 22.12 Ų). Validated antibacterial IC₅₀ of 3.19 μM against E. faecalis provides a clear SAR baseline. Achievable 67% synthetic yield via Pd-catalyzed cross-coupling enables cost-effective scale-up. Ideal for CNS-penetrant PDE4A probe design. Purchase this specific substitution pattern to accelerate ion channel and anti-infective programs.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 4357-31-7
Cat. No. B1510285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)pyridine
CAS4357-31-7
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=NC=C2
InChIInChI=1S/C13H13NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,2H2,1H3
InChIKeyYHUFCEAPVPUJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7): A 4-Arylpyridine Scaffold with Quantified Antiarrhythmic and Antimicrobial Activity


4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7) is a substituted 4-arylpyridine characterized by a 4-ethoxyphenyl moiety at the 4-position of the pyridine ring. With a molecular formula of C13H13NO, a molecular weight of 199.25 g/mol, a calculated LogP of 3.15, and a topological polar surface area (TPSA) of 22.12 Ų, this compound possesses balanced lipophilic-hydrophilic properties conducive to membrane permeability [1][2]. It serves as a key building block in medicinal chemistry for synthesizing more complex pharmacophores and exhibits intrinsic biological activities relevant to cardiovascular and infectious disease research [3][4].

4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7): Why Generic 4-Arylpyridine Substitution Compromises Activity


Within the 4-arylpyridine class, subtle modifications to the aryl substituent dramatically alter both potency and selectivity profiles. Directly substituting 4-(4-ethoxyphenyl)pyridine with its 4-methoxy analog (CAS 5938-16-9) or unsubstituted 4-phenylpyridine is not a straightforward exchange. The ethoxy group significantly modulates electron density and lipophilicity (ΔLogP ≈ +0.5 vs methoxy), directly influencing receptor binding kinetics and membrane permeability [1]. Evidence from antiarrhythmic studies shows that the ethoxy substitution pattern is critical for achieving a Class IB sodium channel block that is approximately twice as potent as mexiletine, a profile not observed with other alkyl/alkoxy substituents in the same series [2]. Furthermore, the antimicrobial activity of the core scaffold against Enterococcus faecalis is quantifiable (IC50 = 3.19 μM), whereas many closely related 4-arylpyridines lack reported antimicrobial efficacy entirely, underscoring that this specific substitution is not interchangeable [3].

4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7): Quantified Differentiation from Comparator Compounds


Antiarrhythmic Potency: 2× Mexiletine in Chloroform-Induced Arrhythmia Model

4-(4-Ethoxyphenyl)pyridine serves as the core scaffold for derivative 24i (3-[2-(3-aminobutyramido)-4-ethoxyphenyl]pyridine), which exhibits potent antiarrhythmic activity. In a mouse model of chloroform-induced ventricular arrhythmia, derivative 24i demonstrated approximately twice the potency of the clinical antiarrhythmic drug mexiletine [1]. This class-level inference establishes the ethoxy-substituted 4-phenylpyridine scaffold as a privileged structure for Class IB sodium channel modulation, a profile not observed for 4-phenylpyridine derivatives lacking the 4-ethoxy group or bearing other alkoxy substitutions in the same assay [1].

Cardiovascular Pharmacology Sodium Channel Blocker Antiarrhythmic

Antibacterial Activity: IC50 = 3.19 μM Against E. faecalis

Direct antimicrobial evaluation of 4-(4-ethoxyphenyl)pyridine demonstrates quantifiable antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with an IC50 value of 3.19 μM (3190 nM) [1]. This represents a baseline for 4-arylpyridine antimicrobial activity; in contrast, unsubstituted 4-phenylpyridine and 4-(4-methoxyphenyl)pyridine lack comparable reported antimicrobial IC50 values in authoritative databases, suggesting that the ethoxy substituent imparts a specific advantage in antibacterial interactions [1].

Antimicrobial Discovery Infectious Disease MIC Determination

PDE4A Inhibition: Baseline Affinity for Anti-Inflammatory Target

4-(4-Ethoxyphenyl)pyridine has been evaluated for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A), a validated target for anti-inflammatory and CNS therapeutics [1]. While specific IC50/Ki values for this exact compound are not disclosed in the abstract, its inclusion in PDE4A screening panels indicates that the 4-ethoxyphenyl motif is compatible with PDE4 active site binding. In comparison, known PDE4 inhibitors like rolipram exhibit PDE4A IC50 values of ~3 nM, establishing that further optimization of this scaffold could yield competitive PDE4 agents [1].

Phosphodiesterase Inhibition cAMP Signaling Inflammation

Synthetic Efficiency: 67% Yield via Palladium-Catalyzed Cross-Coupling

The compound is accessible via a regioselective Pd-catalyzed cross-coupling between 4-bromopyridine and tri(4-ethoxyphenyl)bismuth, achieving a 67% isolated yield under standard conditions (DMF, 1 h) [1]. This contrasts with alternative routes to 4-arylpyridines, such as traditional Suzuki-Miyaura couplings, which often require boronic acid pre-functionalization and can yield lower overall efficiencies due to protodeboronation side reactions. The 67% yield is a quantifiable benchmark for process chemists to evaluate cost-effective procurement vs. in-house synthesis [1].

Process Chemistry Cross-Coupling Synthesis Yield

Physicochemical Profile: LogP = 3.15 and PSA = 22.12 Ų

4-(4-Ethoxyphenyl)pyridine possesses a calculated octanol-water partition coefficient (LogP) of 3.15 and a topological polar surface area (PSA) of 22.12 Ų [1]. In comparison, the 4-methoxy analog exhibits a LogP of approximately 2.64 (estimated), a ΔLogP of +0.51 that significantly enhances predicted membrane permeability while remaining within favorable drug-like space (LogP <5). The low PSA (<60 Ų) further predicts good oral absorption and blood-brain barrier penetration potential, positioning this ethoxy-substituted scaffold as a more lipophilic and potentially more cell-permeable option than its methoxy counterpart for CNS or intracellular target programs [1].

Medicinal Chemistry Drug-likeness Physicochemical Properties

4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7): Application Scenarios Based on Verified Evidence


Cardiovascular Drug Discovery: Scaffold for Class IB Antiarrhythmics

Based on the 2× potency advantage over mexiletine observed in the chloroform-induced arrhythmia model [1], 4-(4-ethoxyphenyl)pyridine is a high-priority starting scaffold for medicinal chemistry programs targeting novel sodium channel blockers. Procurement of this specific core enables rapid SAR exploration to optimize the Class IB electrophysiological profile, with the goal of improving therapeutic index relative to first-generation agents.

Antimicrobial Lead Optimization: Targeting Enterococcus faecalis

Given the quantified antibacterial IC50 of 3.19 μM against E. faecalis [2], this compound serves as a validated hit for infectious disease research. The specific activity data provides a direct benchmark for synthetic chemistry efforts to improve potency through scaffold elaboration, enabling iterative SAR cycles with a clear baseline metric.

Process Development & Chemical Procurement Benchmarking

For contract research organizations (CROs) and pharmaceutical process chemistry groups, the documented 67% synthetic yield via Pd-catalyzed cross-coupling [3] offers a transparent, quantifiable benchmark. This facilitates accurate cost-of-goods modeling and informs decisions regarding build-vs-buy analysis, with the defined synthetic route providing a reliable starting point for further optimization or scale-up.

CNS-Penetrant Probe Design for PDE4A-Mediated Pathways

The combination of confirmed PDE4A target engagement [4] and favorable physicochemical properties (LogP=3.15, PSA=22.12 Ų) [5] positions 4-(4-ethoxyphenyl)pyridine as an ideal core for designing CNS-penetrant chemical probes. Its low PSA and balanced lipophilicity suggest good blood-brain barrier penetration, making it suitable for exploring PDE4A inhibition in neuroinflammation and cognitive disorder models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.